molecular formula C28H25N3O4 B1339981 Fmoc-His(Bzl)-OH CAS No. 84030-19-3

Fmoc-His(Bzl)-OH

Cat. No. B1339981
CAS RN: 84030-19-3
M. Wt: 467.5 g/mol
InChI Key: AZBCBZPTQNYCPF-SANMLTNESA-N
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Description

Fmoc-His(Bzl)-OH is a derivative of the amino acid histidine, which is used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary N-terminal protection group that can be removed by base treatment, while the Bzl (benzyl) group protects the side chain imidazole functionality of histidine from unwanted reactions during the synthesis process.

Synthesis Analysis

The synthesis of Fmoc-His(Bzl)-OH and related compounds involves multiple steps, including protection of the amino and side chain functional groups, coupling reactions, and purification. For instance, the synthesis of Fmoc-protected dipeptides with modified protection groups has been demonstrated to improve the solubility and facilitate the purification of hydrophobic peptides . Similarly, the synthesis of Fmoc-His(3-Bum)-OH, a related compound, has been reevaluated to minimize racemization and by-product formation during SPPS .

Molecular Structure Analysis

The molecular structure of Fmoc-His(Bzl)-OH includes the Fmoc group attached to the nitrogen atom of the histidine amino group and the Bzl group attached to the imidazole ring. The presence of these protecting groups is crucial for the stability of the amino acid during SPPS and for preventing side reactions.

Chemical Reactions Analysis

In SPPS, Fmoc-His(Bzl)-OH undergoes a series of chemical reactions, including coupling with other amino acids and deprotection. The Fmoc group is typically removed by treatment with a base such as piperidine, while the Bzl group can be removed by hydrogenolysis or using acids like trifluoroacetic acid (TFA) . The choice of protecting groups and deprotection conditions is critical to avoid side reactions and to maintain the integrity of the peptide chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-His(Bzl)-OH are influenced by its protecting groups. The Fmoc group increases the molecule's UV absorbance, allowing for monitoring during SPPS, while the Bzl group adds hydrophobic character to the histidine residue. These properties are essential for the solubility, stability, and reactivity of the amino acid during peptide synthesis. The modified protection strategies, such as the use of the N-acylurea approach, have been developed to improve the synthesis of challenging peptide sequences, including those containing histidine residues .

Scientific Research Applications

“Fmoc-His(Bzl)-OH” is a derivative of the amino acid histidine (His) that has been modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis, which is a major area of application for Fmoc-protected amino acids .

  • Scientific Field: Development of New Drugs and Materials

    • Peptides, which can be synthesized using Fmoc-protected amino acids, have several biological activities and are important for the development of new drugs .
    • Peptides are also becoming increasingly important in materials science due to their self-assembling properties .
    • Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
  • Scientific Field: Green Chemistry

    • The Fmoc/tBu solid-phase synthesis method, which uses Fmoc-protected amino acids like Fmoc-His(Bzl)-OH, is being studied for its potential to be made more environmentally friendly .
    • This involves the use of greener solvents in solid-phase peptide synthesis (SPPS), which could reduce the environmental and health impacts of the synthetic process .
  • Scientific Field: Fabrication of Functional Materials

    • Fmoc-modified amino acids and short peptides are being used as simple bio-inspired building blocks for the fabrication of functional materials .
    • These molecules have self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
    • The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties are subsequently summarized .
  • Scientific Field: Proteomics

    • Fmoc-protected amino acids like Fmoc-His(Bzl)-OH are used in the synthesis of peptides for proteomics research .
    • Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Peptides synthesized for this purpose can be used to study protein structure, function, and interactions .
  • Scientific Field: Biochemistry

    • Fmoc-protected amino acids are also used in biochemistry for the study of protein folding and stability .
    • The Fmoc group can be selectively removed under mild conditions, allowing for the study of how proteins fold in a stepwise manner .

Future Directions

The future directions for Fmoc-His(Bzl)-OH likely involve further exploration of its self-assembly properties and potential applications. For example, the ability of Fmoc-His(Bzl)-OH to form hydrogels could be leveraged for various applications in biomedical science . Additionally, the development of computational tools to predict the success of peptide synthesis could also be a future direction .

properties

IUPAC Name

(2S)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBCBZPTQNYCPF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169631
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(Bzl)-OH

CAS RN

84030-19-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84030-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MC de Jong, JW Slootstra, GL Scheffer, AB Schroeijers… - Cancer research, 2001 - AACR
Small hydrophobic peptides were studied as possible substrates of the multidrug resistance protein (MRP)-1 (ABCC1) transmembrane transporter molecule. As observed earlier for P-…
Number of citations: 82 aacrjournals.org
RK Sharma, S Sundriyal, N Wangoo… - ChemMedChem …, 2010 - Wiley Online Library
Synthetic antimicrobial peptides have recently emerged as promising candidates against drug‐resistant pathogens. We identified a novel hexapeptide, Orn‐D‐Trp‐D‐Phe‐Ile‐D‐Phe‐…
B Lüning, T Norberg, C Rivera-Baeza, J Tejbrant - Glycoconjugate journal, 1991 - Springer
The fibronectin fragment VTHPGY and the corresponding glycopeptides V(Galβ3GalNAcα)THPGY and V(Galβ3GalNAcβ)THPGY were synthesized by the FMOC/solid phase approach. …
Number of citations: 22 link.springer.com

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